molecular formula C3H5BrS B6612828 2-bromoprop-2-ene-1-thiol CAS No. 1849341-44-1

2-bromoprop-2-ene-1-thiol

Cat. No.: B6612828
CAS No.: 1849341-44-1
M. Wt: 153.04 g/mol
InChI Key: ZXGBAFRWWUZPNF-UHFFFAOYSA-N
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Description

It is a colorless to light yellow liquid with a pungent odor and is soluble in organic solvents such as ethanol and ether

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromoprop-2-ene-1-thiol can be synthesized through several methods. One common approach involves the reaction of allyl bromide with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction typically occurs under mild conditions and can be carried out in an organic solvent such as ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromoprop-2-ene-1-thiol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Addition Reactions: The double bond in the compound allows for addition reactions, such as thiol-ene reactions, where the thiol group adds to the double bond of another molecule

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are typically used.

    Addition Reactions: Radical initiators or UV light can facilitate thiol-ene reactions

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Disulfides or sulfonic acids.

    Addition Reactions: Thioether products from thiol-ene reactions

Scientific Research Applications

2-Bromoprop-2-ene-1-thiol has several applications in scientific research:

    Chemistry: Used in thiol-ene click chemistry for the synthesis of complex molecules and polymers

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-bromoprop-2-ene-1-thiol largely depends on the type of reaction it undergoes. In thiol-ene reactions, the thiol group adds to an alkene via a radical-mediated process, forming a thioether bond. This reaction is typically initiated by light or thermal activation and proceeds with high efficiency and specificity .

Comparison with Similar Compounds

Similar Compounds

    Allyl Mercaptan: Similar in structure but lacks the bromine atom.

    2-Bromoethanethiol: Similar in containing both bromine and thiol groups but lacks the double bond.

    3-Bromoprop-1-ene-1-thiol: Similar but with a different position of the bromine atom.

Uniqueness

2-Bromoprop-2-ene-1-thiol is unique due to the presence of both a bromine atom and a thiol group, along with a double bond. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

2-bromoprop-2-ene-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrS/c1-3(4)2-5/h5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGBAFRWWUZPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CS)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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